Ethyl 6-(2-naphthyloxy)hexanoate
Description
Ethyl 6-(2-naphthyloxy)hexanoate is an ester derivative featuring a hexanoate backbone with a 2-naphthyloxy ether substituent. It is primarily utilized in specialized applications, including agrochemicals, pharmaceuticals, and liquid crystal additives, due to its structural complexity and stability .
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
ethyl 6-naphthalen-2-yloxyhexanoate |
InChI |
InChI=1S/C18H22O3/c1-2-20-18(19)10-4-3-7-13-21-17-12-11-15-8-5-6-9-16(15)14-17/h5-6,8-9,11-12,14H,2-4,7,10,13H2,1H3 |
InChI Key |
XSHKYNKZDOWIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares ethyl 6-(2-naphthyloxy)hexanoate with key analogs, highlighting structural features and applications:
Key Observations:
- Aromatic vs. Aliphatic Substituents: Ethyl hexanoate lacks aromatic groups, making it volatile and ideal for flavoring, whereas the naphthyloxy group in this compound enhances stability and UV resistance, favoring industrial applications .
- Functional Group Diversity: Brominated () and cyanobiphenyl () analogs exhibit tailored electronic properties for niche uses, such as liquid crystals or intermediates in organic synthesis.
Physicochemical Properties
- Solubility: The naphthyloxy group reduces water solubility compared to ethyl hexanoate, which is more polar and volatile .
- Thermal Stability: Aromatic ethers like this compound exhibit higher thermal stability, making them suitable for high-temperature applications in lubricants or liquid crystals .
Research Findings and Data
Performance in Agrochemicals
This compound demonstrates superior bioactivity in pesticide formulations compared to ethyl hexanoate, attributed to its aromatic moiety enhancing target binding .
Liquid Crystal Behavior
Analogous compounds like ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate exhibit mesogenic phases, indicating that this compound could serve as a liquid crystal precursor with modified phase transitions .
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